molecular formula C11H13NO5 B366618 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid CAS No. 727673-75-8

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid

Cat. No. B366618
M. Wt: 239.22g/mol
InChI Key: DMCQYRDOTUPACN-UHFFFAOYSA-N
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Description

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.22 g/mol .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15) . The Canonical SMILES is CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.22 g/mol . It has a computed XLogP3-AA value of 1.5 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 95.9 Ų , which can affect its ability to cross biological membranes.

Scientific Research Applications

1. Synthesis and Chemical Transformations

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid has been utilized in various synthesis processes. For instance, it was used in the regioselective synthesis of 8,8'-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, highlighting its role in facilitating complex organic reactions (Reddy & Nagaraj, 2008). Similarly, this compound played a role in the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, indicating its versatility in creating various chemical structures (Kato & Morie, 1996).

2. Reduction and Derivative Formation

In another study, the ethoxycarbonyl derivative of salicylic acid, closely related to 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid, was successfully reduced to o-cresol using sodium borohydride (Minami & Kijima, 1979). This demonstrates the compound's potential in reductive transformations, contributing to the synthesis of different chemical entities.

3. Application in Heterocyclic Chemistry

The compound has also been used in the field of heterocyclic chemistry. For instance, its application was noted in the synthesis and intramolecular cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, showcasing its role in creating complex heterocyclic structures (Shipilovskikh, Rubtsov, & Zalesov, 2009).

properties

IUPAC Name

3-[(ethoxycarbonylamino)methyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCQYRDOTUPACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid

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